![molecular formula C15H23N3O3 B2775556 N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361822-81-1](/img/structure/B2775556.png)
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.
Wirkmechanismus
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide blocks the signaling pathways that promote cancer cell growth and division.
Biochemical and Physiological Effects:
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in cancer and other diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, researchers may explore the use of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in other diseases that involve dysregulated mTOR signaling, such as neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in humans, which could lead to its eventual use as a cancer treatment.
Synthesemethoden
The synthesis of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-aminopropanoic acid with ethyl acrylate to form N-(3-acryloylaminopropyl)glycine ethyl ester. This compound is then reacted with piperidine-4-carboxylic acid to form N-(3-acryloylaminopropyl)piperidine-4-carboxamide. Finally, this compound is reacted with propanoyl azetidine to form N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(1-propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-3-13(19)17-7-5-11(6-8-17)15(21)16-12-9-18(10-12)14(20)4-2/h3,11-12H,1,4-10H2,2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJADRUOOBGTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-enoyl)-N-(1-propanoylazetidin-3-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.